![molecular formula C11H10ClN3O B1481087 6-((2-Chlorobenzyl)amino)pyridazin-3-ol CAS No. 1880376-48-6](/img/structure/B1481087.png)
6-((2-Chlorobenzyl)amino)pyridazin-3-ol
Overview
Description
6-((2-Chlorobenzyl)amino)pyridazin-3-ol, also known as 6-CBA-P, is a novel compound with potential applications in a variety of scientific research fields. It is a derivative of the pyridazinone family of compounds, which have been studied for their potential therapeutic and biological activities. 6-CBA-P has been found to possess anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activities. In
Scientific Research Applications
Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of “6-((2-Chlorobenzyl)amino)pyridazin-3-ol”, focusing on unique applications across different fields:
Antimicrobial Resistance Disruption
This compound has been identified as a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms, which can chemically inhibit the function of the DSB system, potentially breaking antimicrobial resistance .
Anti-tubercular Agents
Research has been conducted on novel derivatives of this compound for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra , indicating its potential as a first-line drug in shortening TB therapy .
Hypotensive Activity
Variants of this compound have been synthesized and examined for hypotensive activity in normotensive rats, showing considerable activity with various substituents on the phenyl moiety, which could lead to new treatments for high blood pressure .
PDE-III Inhibition
The compound has shown to be a potent PDE-III inhibitor, which is significant for cardiovascular diseases as PDE-III inhibitors are used to increase the heart’s contractility and decrease pulmonary vascular resistance .
Antioxidative Activity
Derivatives of this compound have reported anticancer, antiangiogenic, and antioxidant activities, which could be significant in the development of new therapies for cancer and other oxidative stress-related diseases .
Breaking antimicrobial resistance by disrupting extracytoplasmic thioloxidoreductases Seeking potent anti-tubercular agents: design and synthesis Biologically Active Pyridazines and Pyridazinone Derivatives Pyridazin-3(2H)-ones: the versatile pharmacophore Antioxidative activity analyses of some pyridazine derivatives
Mechanism of Action
Target of Action
The primary target of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol is the DsbB protein in E. coli and its analogues in closely related organisms . DsbB is an integral membrane protein that plays a crucial role in the formation of disulfide bonds in proteins, which are essential for protein folding and stability .
Mode of Action
6-((2-Chlorobenzyl)amino)pyridazin-3-ol acts as a potent inhibitor of the DsbB protein . By inhibiting the function of the DsbB protein, this compound disrupts the formation of disulfide bonds, thereby affecting the folding and stability of various proteins .
Biochemical Pathways
The inhibition of the DsbB protein by 6-((2-Chlorobenzyl)amino)pyridazin-3-ol affects the disulfide bond formation pathway . This disruption incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes . These effects can compromise the resistance mechanisms of bacteria, making them more susceptible to antibiotics .
Result of Action
The action of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol results in the disruption of protein homeostasis in bacteria . This disruption compromises several classes of resistance determinants, including diverse β-lactamases and mobile colistin resistance enzymes . As a result, multidrug-resistant clinical isolates become sensitized to existing antibiotics .
properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAAPJXCPMRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Chlorobenzyl)amino)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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